molecular formula C13H9F4NO2S B1320618 Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate CAS No. 937602-41-0

Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate

Cat. No.: B1320618
CAS No.: 937602-41-0
M. Wt: 319.28 g/mol
InChI Key: ZQVSUJZWSFVFOY-UHFFFAOYSA-N
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Description

Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazole ring, a fluorinated phenyl group, and an ester functional group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Fluorinated Phenyl Group: The 3-fluoro-4-(trifluoromethyl)phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable fluorinated benzene derivative reacts with the thiazole intermediate.

    Esterification: The final step involves esterification, where the carboxylic acid group on the thiazole ring is converted to an ethyl ester using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorinated phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or other substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism by which Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate exerts its effects depends on its application:

    Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways. The fluorinated phenyl group enhances binding affinity and specificity.

    Material Science: In electronic applications, the compound’s structure facilitates charge transport and stability in organic electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[3-chloro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
  • Ethyl 2-[3-bromo-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate

Uniqueness

Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate is unique due to the presence of the fluorine atoms, which significantly influence its chemical reactivity and biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

This compound’s distinct combination of a thiazole ring and a highly fluorinated phenyl group sets it apart from other similar compounds, providing unique properties that are advantageous in various scientific and industrial applications.

Biological Activity

Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₉F₄NO₂S
  • Molecular Weight : 319.28 g/mol
  • CAS Number : 937602-41-0
  • Melting Point : 111–113 °C

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the molecule, potentially increasing its bioactivity.

Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer properties. This compound has shown promising results in various in vitro studies:

  • Mechanism of Action : The compound appears to inhibit cell proliferation by inducing apoptosis in cancer cells. Studies indicate that it may interact with specific proteins involved in cell cycle regulation and apoptosis pathways.
  • Cell Lines Tested : Notable activity has been observed against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating effective cytotoxicity.
Cell LineIC50 Value (µg/mL)Reference
A5491.61 ± 1.92
MCF-71.98 ± 1.22

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of thiazole derivatives:

  • Activity Against Mycobacterium : A series of substituted thiazoles, including this compound, demonstrated inhibitory effects against both replicating and non-replicating strains of Mycobacterium tuberculosis.

Structure-Activity Relationship (SAR)

The biological activity of thiazole compounds is often influenced by their structural features:

  • Substituents Impacting Activity : The presence of electron-withdrawing groups (like trifluoromethyl) on the phenyl ring enhances cytotoxic activity. Conversely, modifications at the thiazole ring can lead to varying degrees of potency against different cancer cell lines.

Case Studies

  • In Vitro Studies on Antitumor Efficacy :
    • A study conducted on various thiazole derivatives found that those with methyl substitutions on the phenyl ring exhibited significantly higher cytotoxic effects compared to their unsubstituted counterparts. This compound was among the top performers in this category .
  • Antimicrobial Testing :
    • In a comparative study assessing the efficacy of various thiazole derivatives against Mycobacterium strains, this compound showed promising results with minimal inhibitory concentrations comparable to established antibiotics .

Properties

IUPAC Name

ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO2S/c1-2-20-12(19)10-6-21-11(18-10)7-3-4-8(9(14)5-7)13(15,16)17/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVSUJZWSFVFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC(=C(C=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301164010
Record name Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937602-41-0
Record name Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937602-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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